molecular formula C7H15NO B12964089 Ethyl 3-methylbutanimidate

Ethyl 3-methylbutanimidate

Cat. No.: B12964089
M. Wt: 129.20 g/mol
InChI Key: QDXFCTKMSDJGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methylbutanimidate is an organic compound with the molecular formula C7H15NO. It is a derivative of butanoic acid and is characterized by the presence of an imidate functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Ethyl 3-methylbutanimidate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbutanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, followed by the formation of the imidate through the reaction with an appropriate amine.

Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Ethyl 3-methylbutanimidate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-methylbutanimidate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which ethyl 3-methylbutanimidate exerts its effects involves its interaction with specific molecular targets. The imidate group can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the compound. These interactions are crucial in determining the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

Ethyl 3-methylbutanimidate can be compared with other similar compounds such as ethyl 3-methylbutanoate and ethyl 3-methylbutanamide. While all these compounds share a similar carbon backbone, the presence of different functional groups (ester, amide, imidate) imparts unique reactivity and properties to each compound. This compound is unique due to its imidate group, which offers distinct reactivity patterns compared to esters and amides.

Similar compounds include:

  • Ethyl 3-methylbutanoate
  • Ethyl 3-methylbutanamide
  • 3-Methylbutanoic acid ethyl ester

These compounds are often used as references in studies to highlight the unique properties and applications of this compound.

Properties

IUPAC Name

ethyl 3-methylbutanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-4-9-7(8)5-6(2)3/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXFCTKMSDJGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.